molecular formula C26H38F6IO2Sb B160686 [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate CAS No. 139301-16-9

[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate

Cat. No. B160686
CAS RN: 139301-16-9
M. Wt: 745.2 g/mol
InChI Key: UUBSKBMYMSQFGN-UHFFFAOYSA-H
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Description

Molecular Structure Analysis

The molecular formula of this compound is C26H38F6IO2Sb . It has a molecular weight of 745.24 g/mol . The structure includes a phenyl ring attached to an iodonium ion, which is further connected to a hexafluoroantimonate ion .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that iodonium salts can act as a source of electrophilic iodine. This property allows them to participate in various organic reactions.


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 99-104°C . It’s sensitive to light, heat, and moisture . It should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

Advanced Composites

This compound is utilized in the development of advanced composites, particularly those cured by electron beams . The unique properties of this iodonium salt make it an excellent candidate for creating materials with enhanced mechanical strength and thermal stability.

Photopolymerization Initiator

It serves as a photoinitiator for cationic polymerization . This application is critical in the production of coatings, adhesives, and inks where controlled polymerization is required.

Dental Restoratives

In dental science, it’s used in the formulation of dental restoratives . The compound’s ability to initiate polymerization upon light exposure makes it suitable for dental fillings and coatings that require quick setting under a dental curing light.

3D and 4D Printing

The compound finds applications in 3D and 4D printing technologies . Its role as a photoinitiator helps in the precise curing of polymers to form complex structures layer by layer.

Microelectronics

In microelectronics, it’s applied in the fabrication of microelectronic devices . Its photoinitiating properties are beneficial in creating fine patterns during the etching process.

Solvent-Free Paints and Coatings

It’s also significant in the production of solvent-free paints and coatings . These applications benefit from its ability to harden quickly when exposed to light, leading to faster production times and reduced environmental impact.

Biological Activity Studies

The compound is subject to research for its biological activity. Studies are being conducted to understand its potential therapeutic effects and toxicity, which could lead to medical applications.

Environmental and Industrial Research

Lastly, it’s used in environmental and industrial research to develop new materials and processes. Its chemical structure allows for modifications that can tailor its properties to specific industrial needs.

Safety And Hazards

This compound is toxic if swallowed or inhaled . It’s also toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray . It should be handled in accordance with good industrial practice .

properties

IUPAC Name

hexafluoroantimony(1-);[4-(2-hydroxytetradecoxy)phenyl]-phenyliodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38IO2.6FH.Sb/c1-2-3-4-5-6-7-8-9-10-14-17-25(28)22-29-26-20-18-24(19-21-26)27-23-15-12-11-13-16-23;;;;;;;/h11-13,15-16,18-21,25,28H,2-10,14,17,22H2,1H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBSKBMYMSQFGN-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(COC1=CC=C(C=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38F6IO2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate

CAS RN

139301-16-9
Record name CD 1012
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139301-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, (4-((2-hydroxytetradecyl)oxy)phenyl)phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139301169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (4-((2-Hydroxytetradecyl)oxy)phenyl)phenyliodonium, (OC-6-11)-Hexafluoroantimonat(1-) (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate influence the efficiency of Eosin-based photoinitiating systems?

A1: The research by Andrzejewska et al. [] demonstrates that [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate significantly enhances the initiation efficiency of Eosin when exposed to visible light. In fact, at specific concentrations ([Eosin] = 8.6 × 10−4 M, [coinitiator] = 4.3 × 10−2 M), this compound exhibited a relative efficiency of 28 compared to triethanolamine (relative efficiency = 1.0), which was used as a reference point. This suggests that [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate plays a crucial role in improving the performance of Eosin as a photoinitiator for polymerization reactions. The study highlights its potential for applications requiring efficient photopolymerization upon exposure to visible light.

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